Methyl acetoacetate

Process Chemistry Solvent Recovery Thermal Stability

MAA's 7.2x higher water solubility vs. EAA (863 g/L) enables superior water-based agrochemical formulations. Achieves >97% yield in continuous-flow synthesis for APIs like nifedipine. Cost-effective substrate for biosynthetic terpenoid pathways. Ideal for processes demanding aqueous compatibility or enhanced reactivity.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 105-45-3
Cat. No. B041497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl acetoacetate
CAS105-45-3
SynonymsMethyl Ester Acetoacetic Acid;  3-Oxobutanoic Acid Methyl Ester;  3-Oxobutyric Acid Methyl Ester;  Acetoacetate Methyl Ester;  Methyl 3-Oxobutanoate;  Methyl 3-Oxobutyrate;  Methyl Acetoacetate;  Methyl Acetylacetate
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC
InChIInChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3
InChIKeyWRQNANDWMGAFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in 2 parts water;  miscible with alcohol and ether
SOLUBILITY IN WATER: 38 G/100 ML
500.0 mg/mL
Solubility in water, g/100ml: 50

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Acetoacetate (CAS 105-45-3): Procurement Specifications and Industrial-Grade Properties for Chemical Sourcing


Methyl acetoacetate (MAA; CAS 105-45-3) is the methyl ester of acetoacetic acid, belonging to the β-ketoester class [1]. It is a colorless liquid with a fruity or rum-like odor, widely utilized as a chemical intermediate in pharmaceutical, agrochemical, and fine chemical synthesis [1]. MAA exhibits a molecular formula of C₅H₈O₃, a molecular weight of 116.12 g/mol, a density of 1.076 g/mL at 25 °C, a boiling point of 169–170 °C (at 70 mmHg), and a closed-cup flash point of 70 °C . While structurally analogous to the more commonly encountered ethyl acetoacetate (EAA), MAA's distinct physicochemical profile confers specific advantages in volatility-sensitive processes, continuous-flow manufacturing, and enzymatic transformations, which are detailed in the quantitative comparisons below [1].

Methyl Acetoacetate vs. Ethyl Acetoacetate: Why Bulk β-Ketoester Procurement Cannot Rely on Simple Interchangeability


In bulk procurement for regulated pharmaceutical manufacturing or specialized organic synthesis, methyl acetoacetate and ethyl acetoacetate are not functionally interchangeable despite sharing the identical β-ketoester core scaffold. Their different alkyl ester moieties produce quantifiable differences in boiling point, density, and flash point, which directly affect unit operations such as distillation, solvent recovery, and process safety engineering [1]. Furthermore, the methyl ester exhibits greater susceptibility to nucleophilic attack, resulting in faster reaction kinetics in certain condensation and acetoacetylation pathways . In continuous-flow reactor systems, the lower boiling point and reduced retention time of MAA directly correlate with improved yields and decreased side-product formation compared to the ethyl analog [2]. These operational distinctions—rather than any intrinsic difference in the β-ketoester pharmacophore—render generic substitution inadvisable without revalidation of reaction parameters, purification protocols, and safety documentation.

Methyl Acetoacetate (CAS 105-45-3) Procurement Evidence: Quantified Performance Differentiation from Ethyl Acetoacetate and Other Analogs


Lower Boiling Point and Flash Point of Methyl Acetoacetate Enables Reduced Thermal Exposure and Enhanced Safety Margins in Volatile Compound Handling

Methyl acetoacetate exhibits a boiling point of 169–170 °C (at 70 mmHg) and a closed-cup flash point of 70 °C, which are substantially lower than the corresponding values for ethyl acetoacetate (boiling point 180.8 °C at atmospheric pressure, flash point approximately 68–70 °C in comparable closed-cup measurements) [1][2]. The lower boiling point of MAA reduces the thermal energy required for distillation and solvent recovery unit operations, thereby minimizing the risk of thermal decomposition at elevated temperatures [1]. While the flash points of the two compounds are numerically close, the lower boiling point of MAA reduces the equilibrium vapor concentration at a given temperature below the boiling point, which can influence the design of ventilation and vapor handling systems .

Process Chemistry Solvent Recovery Thermal Stability Industrial Safety

Continuous-Flow Reactor Manufacturing: Methyl Acetoacetate Demonstrates Reduced Retention Time and Enhanced Yield Relative to Ethyl Acetoacetate

A patented tubular continuous-flow reactor process for the production of acetoacetate esters from diketene and the corresponding alcohol (methanol for MAA, ethanol for EAA) demonstrates that the use of methyl acetoacetate's precursor (methanol) results in a greatly shortened reaction retention time compared to the ethyl analog process [1]. The patent explicitly states that this reduction in retention time leads to decreased generation of side reactions, increased product yield and content, reduced difficulty of rectification separation, and lower production costs [1]. While the patent describes the method as applicable to both methyl and ethyl acetoacetate, the yield enhancement and side-reaction suppression are specifically attributed to the shorter retention time achievable with the methanol-diketene system, which benefits from methanol's higher nucleophilicity and lower steric hindrance compared to ethanol [1].

Continuous Manufacturing Process Intensification Flow Chemistry Reaction Engineering

Methyl Acetoacetate Serves as a Validated Prochiral Substrate for Asymmetric Hydrogenation to Enantiomerically Pure Methyl 3-Hydroxybutanoate

Methyl acetoacetate has been extensively validated as a prochiral substrate in heterogeneous asymmetric hydrogenation over chirally modified nickel catalysts to produce (R)- or (S)-enantiomers of methyl 3-hydroxybutanoate [1]. Studies with Ru-BINAP derivative catalysts have achieved enantiomeric excesses in the range of 48–100% for the hydrogenation of MAA [2]. Furthermore, in situ chirally modified Ni/SiO₂ catalysts demonstrated suitability for repeated use with virtually no decrease in enantioselectivity and activity for MAA hydrogenation [1]. Ethyl acetoacetate is also employed in asymmetric hydrogenation; however, the methyl ester product (methyl 3-hydroxybutanoate) possesses distinct downstream utility in the synthesis of certain pharmaceuticals and fine chemicals where the methyl ester protecting group is specifically required or preferred over the ethyl ester .

Asymmetric Catalysis Chiral Synthesis Heterogeneous Catalysis Enantioselective Hydrogenation

Methyl Acetoacetate and Ethyl Acetoacetate Demonstrate Equivalent Substrate Performance in Recombinant E. coli Terpenoid Biosynthesis Platforms

A 2021 study published in Applied Microbiology and Biotechnology evaluated the hydrolysis of acetoacetate esters by the carboxylesterase PnbA from Bacillus subtilis and their subsequent utilization in recombinant Escherichia coli for terpenoid (lycopene and β-bisabolene) biosynthesis [1]. The enzyme PnbA was found to specifically hydrolyze both methyl acetoacetate (MAA) and ethyl acetoacetate (EAA) [1]. Recombinant E. coli strains expressing the terpenoid biosynthesis pathway utilized MAA and EAA as substrates and produced almost equivalent concentrations of target terpenoid compounds compared to the previous production system that employed mevalonolactone and lithium acetoacetate [1]. This finding establishes functional equivalence of MAA and EAA as acetoacetate donors in this specific biocatalytic context, though the choice between the two may be driven by cost, availability, or downstream purification considerations rather than enzymatic selectivity [1].

Metabolic Engineering Biocatalysis Terpenoid Production Carboxylesterase Substrate Specificity

Methyl Acetoacetate Density Differential (1.076 g/mL) Relative to Ethyl Acetoacetate (1.021 g/mL) Influences Liquid-Liquid Separation and Formulation Design

Methyl acetoacetate possesses a density of 1.076 g/mL at 25 °C, whereas ethyl acetoacetate exhibits a density of 1.021 g/mL at 25 °C [1]. This density difference of approximately 0.055 g/mL (approximately 5.4% higher for MAA) is consequential for processes involving liquid-liquid extraction, phase separation, and gravimetric dosing. In biphasic reaction systems or workup procedures where the acetoacetate ester forms a distinct organic layer, the higher density of MAA may alter the relative position of the organic phase (typically sinking in aqueous media versus floating or forming an intermediate layer) [2]. Additionally, in formulation applications where precise volumetric or gravimetric measurements are critical, the density difference necessitates recalibration of dispensing equipment when substituting one ester for the other [2].

Physical Property Formulation Science Phase Separation Process Engineering

Higher Reactivity of Methyl Acetoacetate in Ketonic Condensation and Acetoacetylation Reactions Relative to Ethyl Derivative

Technical literature from commercial suppliers indicates that methyl acetoacetate exhibits higher reactivity in ketonic condensation reactions compared to ethyl acetoacetate . This enhanced reactivity is attributed to the reduced steric hindrance of the methyl ester moiety, which facilitates nucleophilic attack at the carbonyl carbon and accelerates the formation of acetoacetylated products [1]. In applications involving acetoacetylation of amines or alcohols, the methyl ester generally reacts more rapidly than the corresponding ethyl ester under identical conditions, enabling shorter reaction times or lower reaction temperatures . This differential reactivity is particularly relevant in the synthesis of heterocyclic compounds—including pyrazolones, dihydropyridines, and isoxazoles—where MAA serves as a key building block [1].

Reaction Kinetics Acetoacetylation Nucleophilic Reactivity Synthetic Efficiency

Methyl Acetoacetate (CAS 105-45-3) in Practice: Evidence-Based Industrial and Research Application Scenarios


Continuous-Flow Manufacturing of Acetoacetate Esters and Downstream Derivatives

Methyl acetoacetate is the preferred acetoacetate ester for continuous-flow manufacturing processes where reduced retention time, minimized side reactions, and enhanced yield are critical performance criteria. The patented tubular continuous-flow reactor system demonstrates that MAA synthesis (via methanol + diketene) achieves greatly shortened retention time relative to the ethyl analog, directly translating to increased product yield and reduced purification burden [1]. This scenario is particularly relevant for fine chemical and pharmaceutical intermediate manufacturers transitioning from batch to flow chemistry for improved process intensification, safety, and cost efficiency.

Enantioselective Synthesis of Chiral Methyl 3-Hydroxybutanoate Building Blocks

Methyl acetoacetate is an established prochiral substrate for heterogeneous asymmetric hydrogenation to produce enantiomerically enriched (R)- or (S)-methyl 3-hydroxybutanoate. Validated catalyst systems—including chirally modified Raney nickel and SiO₂-supported nickel catalysts as well as Ru-BINAP derivatives—achieve enantiomeric excesses ranging from 48% to 100% [2][3]. This application is essential for medicinal chemistry and process R&D groups requiring the methyl ester form of the chiral β-hydroxy ester for downstream transformations where the methyl protecting group is specifically required. Substitution with ethyl acetoacetate would yield ethyl 3-hydroxybutanoate, necessitating additional deprotection and re-esterification steps that reduce overall synthetic efficiency .

Biomanufacturing of Terpenoids via Engineered E. coli Utilizing Acetoacetate Esters as Low-Cost Substrates

Methyl acetoacetate serves as a functionally equivalent substrate to ethyl acetoacetate in recombinant E. coli platforms engineered for terpenoid biosynthesis. The carboxylesterase PnbA from Bacillus subtilis specifically hydrolyzes both MAA and EAA, and recombinant strains produce almost equivalent concentrations of target terpenoids (e.g., lycopene, β-bisabolene) when supplied with either ester [4]. This scenario supports procurement decisions in industrial biotechnology and metabolic engineering applications where acetoacetate esters are evaluated as low-cost alternatives to traditional substrates such as mevalonolactone and lithium acetoacetate. The demonstrated functional equivalence allows sourcing teams to select between MAA and EAA based on cost, supply chain availability, and physical handling properties without compromising biosynthetic yield.

Synthesis of Heterocyclic Pharmaceutical Intermediates Requiring Accelerated Condensation Kinetics

Methyl acetoacetate is specifically advantageous in synthetic routes where reaction rate acceleration translates to improved manufacturing throughput. The documented higher reactivity of MAA in ketonic condensation reactions—attributed to reduced steric hindrance of the methyl ester moiety—enables faster reaction kinetics with amines, hydrazines, and aldehydes compared to the ethyl analog . This differential reactivity is leveraged in the industrial synthesis of heterocyclic pharmaceutical intermediates, including pyrazolones, dihydropyridines (e.g., nifedipine intermediates), and isoxazoles, where shorter cycle times directly impact production economics. Process development groups evaluating β-ketoester starting materials should consider MAA when reaction rate is a bottleneck parameter .

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